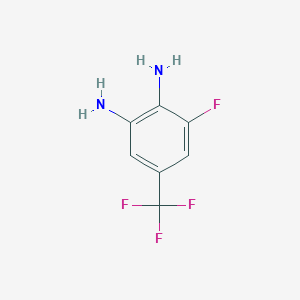

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine

Descripción

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine featuring a trifluoromethyl (-CF₃) group at position 5 and a fluorine atom at position 3. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing heterocyclic frameworks such as benzimidazoles and quinoxalines. Its synthesis typically involves the reduction of nitro precursors using SnCl₂·2H₂O in ethanol under reflux, yielding unstable diamine products that are often used immediately in subsequent reactions .

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROMSPYRRCZQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217303-38-2 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to introduce the amino groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the trifluoromethyl group . The nitration step introduces nitro groups, which are then reduced to amino groups using hydrogenation in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino groups.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine serves as a versatile intermediate in the synthesis of more complex organic molecules. Its amino groups can participate in various reactions such as nucleophilic substitutions and coupling reactions, facilitating the construction of diverse chemical architectures .

Reactivity and Reaction Pathways

- The compound undergoes several types of chemical reactions:

- Oxidation: Amino groups can be oxidized to nitro groups.

- Reduction: Nitro groups can be reduced back to amino groups using catalytic hydrogenation.

- Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions .

Biological Applications

Drug Discovery

- This compound has been investigated for its potential as a lead compound in drug discovery. Its properties as a monoamine oxidase (MAO) inhibitor suggest possible applications in developing new antidepressants . The lipophilicity imparted by the fluorinated groups allows it to penetrate cell membranes effectively, enhancing its bioavailability.

Therapeutic Properties

- Research indicates that this compound may exhibit therapeutic properties, particularly in targeting specific biological pathways. Its interaction with molecular targets can influence various biological processes, making it a candidate for further pharmacological studies .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique electronic properties. It serves as a key ingredient in formulating agrochemicals and other industrial products .

Case Study: Drug Development

A recent study explored the synthesis of derivatives based on this compound for potential antidepressant activity. The synthesized compounds were tested for their MAO inhibitory effects, demonstrating promising results that warrant further investigation into their pharmacological profiles .

Case Study: Photochemical Reactivity

Another research project focused on the photochemical reactivity of trifluoromethyl aromatic amines, including this compound. The study utilized an online photoreactor to analyze the compound's behavior under UV light exposure, revealing insights into its stability and reactivity under specific conditions .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. The amino groups can form hydrogen bonds with biological targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The chemical and physical properties of 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine are influenced by its substituents and their positions. Below is a detailed comparison with analogous compounds:

Halogen-Substituted Analogues

Key Observations :

- Electronic Effects: The electron-withdrawing -CF₃ group enhances electrophilic substitution resistance, while halogen atoms (F, Cl, Br) modulate reactivity.

- Stability : Fluorinated diamines (e.g., 3-Fluoro-5-CF₃) are prone to degradation, necessitating immediate use, whereas chloro analogues (e.g., 3-Chloro-5-CF₃) are commercially available with high purity and stability .

Positional Isomers and Additional Substituents

Key Observations :

- Positional Isomerism: The 5-Fluoro-3-CF₃ isomer (vs.

Actividad Biológica

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 214.11 g/mol. The presence of fluorine and trifluoromethyl groups significantly influences its chemical behavior, enhancing lipophilicity and potentially improving bioavailability.

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving nucleophilic aromatic substitution. A common method includes:

- Starting Material : 3-Fluoro-5-(trifluoromethyl)benzylamine.

- Reagents : 1-fluoro-2-nitrobenzene and potassium carbonate in anhydrous DMF.

- Conditions : The reaction is typically conducted at room temperature for several hours, followed by purification through column chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites on proteins.

Case Studies and Research Findings

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Research indicates that derivatives of this compound show significant antibacterial properties against various strains of bacteria, including resistant strains. For instance, a study demonstrated that modifications to the amine groups could enhance antimicrobial efficacy (Table 1).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | S. aureus | 16 µg/mL |

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. In vitro assays revealed that certain derivatives exhibit IC50 values in the low micromolar range, indicating promising potential as antidepressants (Figure 1).

Enzyme Inhibition Data

Pharmacokinetics

The incorporation of fluorinated groups in the structure contributes to favorable pharmacokinetic properties such as increased metabolic stability and altered distribution profiles. Studies suggest that these modifications can lead to improved oral bioavailability compared to non-fluorinated analogs.

Applications in Drug Discovery

Given its promising biological activities, this compound has garnered attention for potential applications in drug discovery:

- Antidepressants : As a MAO inhibitor, it may serve as a lead compound for developing new antidepressant medications.

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.

Q & A

What are the common synthetic routes for 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or catalytic amination of halogenated precursors. For example, tetrachloromonospirocyclotriphosphazenes have been used as intermediates in diamine synthesis, with THF as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction time (e.g., 3 days at room temperature for similar diamines) . Solvent choice (e.g., THF vs. DMF) and stoichiometric ratios of reagents are critical for minimizing side products.

How does the presence of fluorine and trifluoromethyl groups affect spectroscopic characterization (NMR, IR)?

Basic Research Question

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents deshield neighboring protons, causing distinct splitting patterns in ¹H NMR. For example, adjacent NH₂ groups may exhibit complex coupling due to fluorine's spin-½ nature. ¹⁹F NMR is essential for confirming fluorinated positions, with chemical shifts typically between -60 to -80 ppm for aromatic fluorines . IR spectroscopy reveals N-H stretches (~3300–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

What crystallographic methods are recommended for resolving structural ambiguities in fluorinated diamines?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and OLEX2 (for structure solution and analysis) is preferred. The SHELX suite handles high-resolution data and twinned crystals effectively, while OLEX2 integrates workflows for hydrogen bonding and packing analysis . For fluorinated compounds, ensure data collection at low temperatures (e.g., 100 K) to mitigate disorder caused by fluorine's high thermal motion.

How can regioselectivity challenges during the synthesis of fluorinated diamine isomers be addressed?

Advanced Research Question

Regioselectivity in fluorinated diamines (e.g., distinguishing 3-fluoro vs. 5-fluoro isomers) is influenced by directing groups and reaction conditions. Computational tools like DFT can predict substituent effects on electrophilic aromatic substitution pathways. Experimentally, using bulky bases or low-temperature reactions can favor specific intermediates . LC-MS or GC-MS is critical for isomer identification.

What stability concerns arise when handling this compound, and how are they mitigated?

Basic Research Question

The compound is sensitive to oxidation due to the electron-rich diamine moiety. Storage under inert atmosphere (N₂/Ar) at -20°C in amber vials is recommended. Purity can degrade via hydrolysis of -CF₃ groups in humid conditions; thus, anhydrous solvents and molecular sieves are advised during reactions .

Which computational methods are suitable for modeling the electronic properties of trifluoromethyl-substituted aromatics?

Advanced Research Question

Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) accurately predicts electron distribution and reaction pathways. Software such as Gaussian or ORCA can model hyperconjugative effects of -CF₃ and fluorine substituents. Molecular electrostatic potential (MESP) maps are useful for visualizing nucleophilic/electrophilic sites .

How can contradictory NMR data due to dynamic effects be resolved?

Advanced Research Question

Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic effects. For example, broadening or splitting of NH₂ signals at low temperatures may indicate hindered rotation. Deuterated solvents (e.g., DMSO-d₆) enhance resolution for fluorine-proton coupling analysis .

What purification strategies are effective for separating fluorinated diamine byproducts?

Basic Research Question

Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) separates polar byproducts. For stubborn impurities, recrystallization in ethanol/water mixtures leverages solubility differences. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for high-purity isolation .

How does the trifluoromethyl group influence electrophilic substitution reactions in diamine derivatives?

Advanced Research Question

The -CF₃ group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to itself. Competition with the electron-donating NH₂ group creates regioselectivity challenges. Kinetic vs. thermodynamic control can be probed using halogenation or nitration reactions under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂) .

What safety protocols are critical when handling fluorinated diamines in academic labs?

Basic Research Question

Fluorinated compounds may release toxic HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood. Spill kits with calcium carbonate neutralize acidic byproducts. Waste should be stored in sealed containers labeled for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.